molecular formula C10H16ClN5O2 B12427614 6-Deoxypenciclovir-d4 Hydrochloride

6-Deoxypenciclovir-d4 Hydrochloride

Cat. No.: B12427614
M. Wt: 277.74 g/mol
InChI Key: GVHOBPSIGLPJSE-PBCJVBLFSA-N
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Description

6-Deoxypenciclovir-d4 (hydrochloride) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 6-deoxypenciclovir, a guanine analog, and is often utilized in studies involving antiviral agents due to its structural similarity to penciclovir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deoxypenciclovir-d4 (hydrochloride) involves the incorporation of deuterium atoms into the 6-deoxypenciclovir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of 6-Deoxypenciclovir-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the isotopic enrichment and chemical purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Deoxypenciclovir-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 6-Deoxypenciclovir-d4, which can be further utilized in research and development of antiviral agents .

Scientific Research Applications

6-Deoxypenciclovir-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxypenciclovir-d4 (hydrochloride) involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. This action is particularly effective against herpes simplex virus types 1 and 2 and varicella-zoster virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Deoxypenciclovir-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H16ClN5O2

Molecular Weight

277.74 g/mol

IUPAC Name

2-[2-(2-aminopurin-9-yl)-1,1,2,2-tetradeuterioethyl]propane-1,3-diol;hydrochloride

InChI

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H/i1D2,2D2;

InChI Key

GVHOBPSIGLPJSE-PBCJVBLFSA-N

Isomeric SMILES

[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=CN=C(N=C21)N.Cl

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl

Origin of Product

United States

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